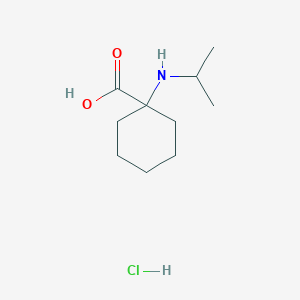
1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexanecarboxylic acid, where an isopropylamino group is attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid: A precursor to 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride, used in the synthesis of various derivatives.
1-Aminocyclohexanecarboxylic acid: Another derivative of cyclohexanecarboxylic acid with different functional groups and properties.
1-Aminocyclopropanecarboxylic acid: Known for its high physiological activity and use in plant growth regulation.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)11-10(9(12)13)6-4-3-5-7-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
WCEKOVJWTJCWMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1(CCCCC1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


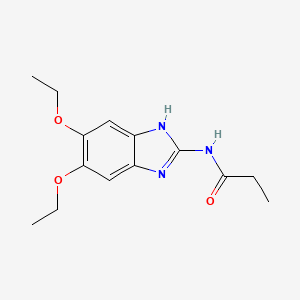
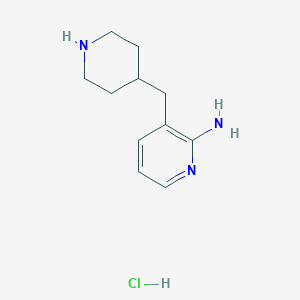
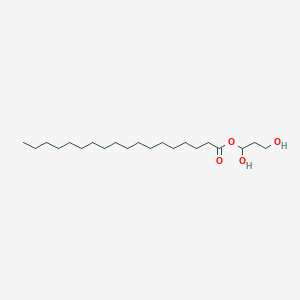

![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
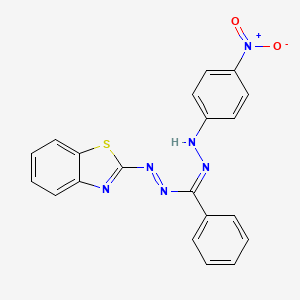
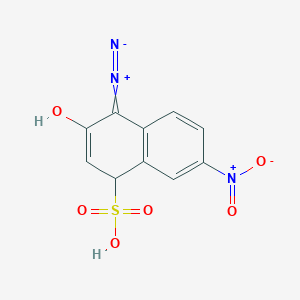
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
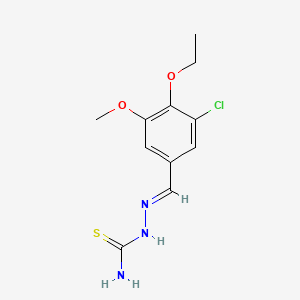

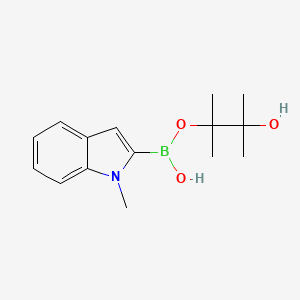

![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)

